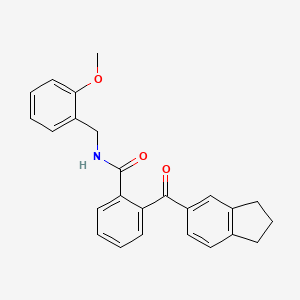

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide is an organic compound that belongs to the class of carboxamides. These compounds are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. The compound’s structure includes an indene moiety, a methoxybenzyl group, and a benzenecarboxamide core, which may contribute to its unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide typically involves multiple steps:

Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carbonyl Group: The indene moiety can be functionalized with a carbonyl group using reagents like acyl chlorides or anhydrides.

Coupling with Methoxybenzylamine: The final step involves coupling the carbonyl-functionalized indene with 2-methoxybenzylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indene moiety.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

- Anticancer Activity :

- Anti-inflammatory Properties :

- Antioxidant Effects :

Applications in Medicinal Chemistry

The unique structural features of 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide make it a valuable candidate for drug development. Its ability to interact with biological targets can be harnessed for:

- Designing novel anticancer agents : By modifying its structure, researchers aim to enhance its selectivity and potency against specific cancer types.

- Developing anti-inflammatory drugs : The anti-inflammatory properties suggest that this compound could lead to new treatments for conditions like arthritis or chronic inflammatory diseases.

Material Science Applications

Beyond medicinal uses, this compound can also find applications in material science:

- Polymer Chemistry : Its reactive functional groups allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or biocompatibility.

- Nanotechnology : The compound's unique structure may facilitate its use in the development of nanocarriers for drug delivery systems.

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

- Case Study on Anticancer Activity :

- Case Study on Anti-inflammatory Effects :

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)benzenecarboxamide: Lacks the methoxybenzyl group.

N-(2-methoxybenzyl)benzenecarboxamide: Lacks the indene moiety.

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-benzylbenzenecarboxamide: Lacks the methoxy group.

Uniqueness

The presence of both the indene moiety and the methoxybenzyl group in 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide may confer unique chemical properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.

Actividad Biológica

The compound 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide is a member of the indene-derived chemical family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H23NO, with a molecular weight of approximately 373.46 g/mol. Its structure consists of a benzenecarboxamide core attached to a 2-(2,3-dihydro-1H-inden-5-ylcarbonyl) group and a methoxybenzyl moiety. This unique arrangement may contribute to its biological activity.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | C25H23NO |

| Molecular Weight | 373.46 g/mol |

| Solubility | Soluble in organic solvents |

| Log P (octanol/water) | 1.92 |

Antiproliferative Effects

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of indene could inhibit cell growth in breast cancer cells by inducing apoptosis through mitochondrial pathways .

The proposed mechanism involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation. The compound may interact with specific receptors or enzymes involved in these pathways, leading to increased apoptosis rates in malignant cells. Further studies are required to elucidate the precise molecular interactions.

Case Studies

- Breast Cancer Cell Lines : In vitro studies showed that the compound reduced cell viability by more than 50% at concentrations above 10 µM after 48 hours of exposure. The induction of apoptosis was confirmed through flow cytometry analysis .

- Anti-inflammatory Activity : Another study explored the anti-inflammatory properties of similar compounds in a murine model. The results indicated a reduction in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Table 2: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Antiproliferative | >50% reduction in breast cancer cell viability | |

| Anti-inflammatory | Decreased pro-inflammatory cytokines in mice |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest that it has favorable absorption characteristics, with high gastrointestinal absorption and good permeability across biological membranes . However, detailed toxicological studies are necessary to assess safety profiles for clinical applications.

Safety Profile

While initial studies indicate low toxicity at therapeutic doses, comprehensive toxicological evaluations are essential to determine any adverse effects associated with long-term use.

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[(2-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c1-29-23-12-5-2-7-20(23)16-26-25(28)22-11-4-3-10-21(22)24(27)19-14-13-17-8-6-9-18(17)15-19/h2-5,7,10-15H,6,8-9,16H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJGLAVOGVPHBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(CCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.